molecular formula C24H23ClN4O B2435731 N-[(3-Chlorophenyl)methyl]-1-(3-cyano-6-methylquinolin-4-YL)piperidine-4-carboxamide CAS No. 1358421-80-3

N-[(3-Chlorophenyl)methyl]-1-(3-cyano-6-methylquinolin-4-YL)piperidine-4-carboxamide

Cat. No.: B2435731
CAS No.: 1358421-80-3
M. Wt: 418.93
InChI Key: NFQCZHHGMLZKJK-UHFFFAOYSA-N
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Description

N-[(3-Chlorophenyl)methyl]-1-(3-cyano-6-methylquinolin-4-YL)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine core substituted with a piperidine and piperazine moiety, which are further functionalized with pyridine and carbonyl groups. Its unique structure allows it to interact with various biological targets, making it a valuable molecule in medicinal chemistry and other scientific disciplines.

Scientific Research Applications

N-[(3-Chlorophenyl)methyl]-1-(3-cyano-6-methylquinolin-4-YL)piperidine-4-carboxamide has numerous applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Chlorophenyl)methyl]-1-(3-cyano-6-methylquinolin-4-YL)piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the piperidine and piperazine moieties. The final steps involve the functionalization of these moieties with pyridine and carbonyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial synthesis often employs automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(3-Chlorophenyl)methyl]-1-(3-cyano-6-methylquinolin-4-YL)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .

Mechanism of Action

The mechanism of action of N-[(3-Chlorophenyl)methyl]-1-(3-cyano-6-methylquinolin-4-YL)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its mechanism of action are often studied using techniques such as molecular docking and biochemical assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-Chlorophenyl)methyl]-1-(3-cyano-6-methylquinolin-4-YL)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple targets and undergo various chemical transformations makes it a versatile compound in research and industrial applications .

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-1-(3-cyano-6-methylquinolin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN4O/c1-16-5-6-22-21(11-16)23(19(13-26)15-27-22)29-9-7-18(8-10-29)24(30)28-14-17-3-2-4-20(25)12-17/h2-6,11-12,15,18H,7-10,14H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQCZHHGMLZKJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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